Cas no 948549-81-3 (2-Cyclopropylpyrimidine-4-carbaldehyde)

2-Cyclopropylpyrimidine-4-carbaldehyde is a versatile heterocyclic compound featuring a cyclopropyl substituent and a formyl functional group on a pyrimidine scaffold. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The cyclopropyl group enhances steric and electronic properties, while the aldehyde moiety offers a reactive site for further derivatization, such as condensation or nucleophilic addition reactions. Its well-defined molecular framework ensures consistency in synthetic applications, supporting the development of complex bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity, requiring appropriate storage and handling protocols.
2-Cyclopropylpyrimidine-4-carbaldehyde structure
948549-81-3 structure
Product name:2-Cyclopropylpyrimidine-4-carbaldehyde
CAS No:948549-81-3
MF:C8H8N2O
MW:148.16192150116
CID:69644

2-Cyclopropylpyrimidine-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclopropylpyrimidine-4-carbaldehyde
    • 2-Cyclopropyl-pyrimidine-4-carbaldehyde
    • C8H8N2O
    • AC-890
    • 2-Cyclopropyl-4-pyrimidinecarboxaldehyde (ACI)
    • 2-Cyclopropylpyrimidine-4-carboxaldehyde
    • Inchi: 1S/C8H8N2O/c11-5-7-3-4-9-8(10-7)6-1-2-6/h3-6H,1-2H2
    • InChI Key: SVBFPFJYLGEEEH-UHFFFAOYSA-N
    • SMILES: O=CC1C=CN=C(C2CC2)N=1

Computed Properties

  • Exact Mass: 148.06400
  • Monoisotopic Mass: 148.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.8A^2

Experimental Properties

  • Density: 1.282
  • Boiling Point: 272.89°C at 760 mmHg
  • Flash Point: 122.964°C
  • Refractive Index: 1.632
  • PSA: 42.85000
  • LogP: 1.16650

2-Cyclopropylpyrimidine-4-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C272250-50mg
2-Cyclopropylpyrimidine-4-carbaldehyde
948549-81-3
50mg
$ 145.00 2022-04-01
TRC
C272250-100mg
2-Cyclopropylpyrimidine-4-carbaldehyde
948549-81-3
100mg
$ 240.00 2022-04-01
Ambeed
A591436-1g
2-Cyclopropyl-pyrimidine-4-carbaldehyde
948549-81-3 98+%
1g
$1808.0 2024-04-16
A2B Chem LLC
AB61985-1g
2-Cyclopropyl-pyrimidine-4-carbaldehyde
948549-81-3
1g
$1227.00 2024-07-18

2-Cyclopropylpyrimidine-4-carbaldehyde Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Phosphomolybdic acid promoted Kabachnik-Fields reaction: an efficient one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehyde
Reddy, Pogula Sreekanth; Reddy, Peddiahgari Vasu Govardhana; Reddy, Sura Mallikarjun, Tetrahedron Letters, 2014, 55(22), 3336-3339

2-Cyclopropylpyrimidine-4-carbaldehyde Raw materials

2-Cyclopropylpyrimidine-4-carbaldehyde Preparation Products

2-Cyclopropylpyrimidine-4-carbaldehyde Related Literature

Additional information on 2-Cyclopropylpyrimidine-4-carbaldehyde

2-Cyclopropylpyrimidine-4-carbaldehyde (CAS No. 948549-81-3): A Comprehensive Overview

2-Cyclopropylpyrimidine-4-carbaldehyde (CAS No. 948549-81-3) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, synthetic organic chemistry, and materials science. This compound is characterized by its unique cyclopropyl and pyrimidine moieties, which confer it with distinct chemical properties and reactivity profiles.

The molecular structure of 2-Cyclopropylpyrimidine-4-carbaldehyde consists of a pyrimidine ring substituted with a cyclopropyl group at the 2-position and an aldehyde group at the 4-position. The cyclopropyl substituent imparts a degree of steric hindrance and strain, which can influence the compound's reactivity and stability. The aldehyde functionality, on the other hand, provides a reactive site for various chemical transformations, making this compound a valuable building block in synthetic chemistry.

In the realm of medicinal chemistry, 2-Cyclopropylpyrimidine-4-carbaldehyde has been explored as a potential lead compound for the development of novel therapeutic agents. Recent studies have highlighted its role in the synthesis of bioactive molecules with diverse biological activities. For instance, researchers at the University of California, San Francisco, have reported the use of this compound in the synthesis of potent inhibitors of kinases, which are key enzymes involved in various cellular processes and disease pathways.

One notable application of 2-Cyclopropylpyrimidine-4-carbaldehyde is in the development of anti-cancer drugs. Kinase inhibitors derived from this compound have shown promising results in preclinical studies, demonstrating selective inhibition of specific kinases involved in cancer cell proliferation and survival. These findings suggest that 2-Cyclopropylpyrimidine-4-carbaldehyde could serve as a valuable scaffold for the design and optimization of new anti-cancer therapeutics.

Beyond its applications in medicinal chemistry, 2-Cyclopropylpyrimidine-4-carbaldehyde has also found utility in materials science. The unique electronic properties of the pyrimidine ring and the reactivity of the aldehyde group make this compound suitable for use in the synthesis of functional materials with tailored properties. For example, researchers at the Massachusetts Institute of Technology (MIT) have utilized this compound as a building block in the preparation of conductive polymers and other advanced materials with potential applications in electronics and energy storage.

The synthesis of 2-Cyclopropylpyrimidine-4-carbaldehyde typically involves multistep procedures that require careful control over reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of cyclopropylamine with an appropriate pyrimidine derivative followed by oxidation to introduce the aldehyde functionality. Advances in catalytic methods and green chemistry approaches have led to more efficient and environmentally friendly synthetic strategies for this compound.

Recent developments in computational chemistry have also contributed to our understanding of 2-Cyclopropylpyrimidine-4-carbaldehyde. Molecular modeling studies have provided insights into its conformational behavior and electronic structure, which are crucial for predicting its reactivity and designing new derivatives with enhanced properties. These computational tools have become indispensable in guiding experimental efforts and accelerating the discovery process.

In conclusion, 2-Cyclopropylpyrimidine-4-carbaldehyde (CAS No. 948549-81-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing our understanding and capabilities in fields such as medicinal chemistry, synthetic organic chemistry, and materials science.

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